3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C12H14O3S |
|---|---|
Molecular Weight |
238.30 g/mol |
IUPAC Name |
3-hydroxy-1-(2-methylphenyl)sulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c1-8-4-2-3-5-10(8)16-12(11(14)15)6-9(13)7-12/h2-5,9,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
VCYOEUVVKAWJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Oxo-1-cyclobutane-carboxylic Acid as a Key Intermediate
A well-documented preparation route for 3-oxo-1-cyclobutane-carboxylic acid , a close analogue, involves the following key steps:
Step A: Formation of 2,2-Dichloromethyl-1,3-dioxolane Intermediate
Step B: Cyclization with Dialkyl Malonate Esters
- The dioxolane intermediate undergoes cyclization with methyl, ethyl, or diisopropyl malonate esters.
- Conditions: Acidic hydrolysis with 20-25% hydrochloric acid at 100 °C for 45-55 hours.
- Work-up involves filtration, ether extraction, drying over anhydrous sodium sulfate, and crystallization.
- Yields vary depending on the ester used, ranging from approximately 49% to over 90%.
This method is advantageous due to mild reaction conditions, commercially available raw materials, and scalability.
| Step | Reactants | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| A | 3-Dichloroacetone + Ethylene glycol + p-methylbenzenesulfonic acid | 100 °C, 6 h reflux, toluene | ~87 | Formation of dioxolane intermediate |
| B | Dioxolane + Dialkyl malonate (methyl, ethyl, diisopropyl) + 20-25% HCl | 100 °C, 45-55 h hydrolysis | 49 - 92 | Cyclization and hydrolysis to 3-oxo-1-cyclobutane-carboxylic acid |
Table 1: Preparation of 3-oxo-1-cyclobutane-carboxylic acid from dichloroacetone and malonate esters.
Advanced Synthetic Route Example
A patent describing the preparation of trans-1,3-dihydroxy-cyclobutane-1-carboxylic acid derivatives employs trimethylsilyl cyanide and methylation steps under mild conditions, which could be adapted for the introduction of thioaryl groups:
- Use of trimethylsilyl cyanide (TMSCN) with cyclobutane intermediates to introduce nitrile groups.
- Subsequent transformations including hydrolysis and substitution to install hydroxy and thioaryl substituents.
- Reaction conditions: Room temperature to mild heating, use of THF or ethanol as solvents.
- High yields (up to 96%) and operational simplicity are reported.
This approach highlights the potential for mild, high-yielding, and scalable syntheses of substituted cyclobutane carboxylic acids.
Summary Table of Preparation Methods
Research Findings and Considerations
- The preparation of 3-oxo-1-cyclobutane-carboxylic acid is well-established and provides a robust intermediate for further functionalization.
- Reduction of the oxo group to hydroxy is straightforward with common reducing agents, enabling access to 3-hydroxy derivatives.
- Installation of the o-tolylthio group requires careful selection of reaction conditions to avoid side reactions and ensure regioselectivity.
- Mild reaction conditions and commercially available reagents are preferred for scalability and cost-effectiveness.
- Protecting group strategies may be necessary to prevent undesired reactions during thiolation or hydroxy group manipulations.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The o-tolylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(o-tolylthio)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(o-tolylthio)cyclobutanol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The o-tolylthio group may interact with hydrophobic pockets in target molecules, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below compares key structural features and properties of 3-hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid with analogs identified in the evidence:
Conformational Rigidity vs. Flexibility
Physicochemical Properties
- Solubility : The hydroxyl and carboxylic acid groups enhance water solubility, but the hydrophobic o-tolylthio group may reduce it compared to pyridinyl or methoxyphenyl analogs .
- Stability : Thioethers are generally less oxidatively stable than ethers or amines, suggesting the target compound may require inert storage conditions, similar to sulfonate-containing ginger compounds ().
Biological Activity
3-Hydroxy-1-(o-tolylthio)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a hydroxy group, an o-tolylthio group, and a carboxylic acid group. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and biochemistry.
- Molecular Formula : C₁₂H₁₄O₃S
- Molecular Weight : 238.30 g/mol
- InChI Key : VCYOEUVVKAWJPZ-UHFFFAOYSA-N
The compound is synthesized through reactions involving cyclobutanecarboxylic acid derivatives and o-tolylthiol, typically under basic conditions using solvents like tetrahydrofuran (THF) .
The biological activity of this compound is attributed to its ability to interact with various biomolecules. The hydroxy and carboxylic acid functionalities can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the o-tolylthio group may enhance binding affinity through interactions with hydrophobic regions in target molecules .
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer activities by modulating cell signaling pathways involved in proliferation and apoptosis. Studies have shown that derivatives of cyclobutane carboxylic acids can induce apoptosis in cancer cells, suggesting a potential therapeutic application for this compound .
Anti-inflammatory Effects
The presence of the hydroxy group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism is crucial for developing treatments for chronic inflammatory diseases .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.
- Methodology : The compound was tested on various cancer cell lines using MTT assays to assess cell viability.
- Results : Significant reductions in cell viability were observed at concentrations above 50 µM, indicating potential as an anticancer agent.
-
Study on Inflammatory Response :
- Objective : To investigate the anti-inflammatory effects of the compound in vitro.
- Methodology : The compound was administered to macrophage cell lines stimulated with lipopolysaccharide (LPS).
- Results : A marked decrease in the production of TNF-alpha and IL-6 was noted, suggesting that the compound may effectively modulate inflammatory responses.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Oxocyclobutanecarboxylic acid | Contains a keto group instead of hydroxy | Anticancer properties |
| Cyclobutanecarboxylic acid | Lacks functional groups | Minimal biological activity |
| 3-Hydroxycyclobutanecarboxylic acid | Similar structure but lacks o-tolylthio | Moderate anti-inflammatory effects |
Q & A
Q. What in vitro/in vivo models are suitable for pharmacokinetic (ADME) profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
